molecular formula C26H50O2 B14624303 26-Hexacosanolide CAS No. 57951-54-9

26-Hexacosanolide

Cat. No.: B14624303
CAS No.: 57951-54-9
M. Wt: 394.7 g/mol
InChI Key: MYBBGYHMPJENNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 26-Hexacosanolide typically involves the cyclization of long-chain fatty acids. One common method is the esterification of hexacosanoic acid followed by intramolecular lactonization. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the extraction of precursor fatty acids from natural sources such as plant waxes, followed by chemical modification to achieve the desired lactone structure. The process is optimized for high yield and purity, often involving multiple purification steps .

Chemical Reactions Analysis

Types of Reactions: 26-Hexacosanolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

26-Hexacosanolide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 26-Hexacosanolide involves its interaction with specific receptors in the target organisms. In insects, it binds to pheromone receptors, triggering behavioral responses such as mating or aggregation. The molecular targets include G-protein coupled receptors and ion channels, which mediate the signal transduction pathways .

Comparison with Similar Compounds

  • 16-Octadecanolide
  • 18-Nonadecanolide
  • 20-Eicosanolide
  • 22-Docosanolide

Comparison: 26-Hexacosanolide is unique due to its longer carbon chain and larger ring structure compared to other macrolactones. This structural difference imparts distinct chemical properties and biological activities, making it particularly effective in specific chemical communication roles .

Properties

CAS No.

57951-54-9

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

oxacycloheptacosan-2-one

InChI

InChI=1S/C26H50O2/c27-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-28-26/h1-25H2

InChI Key

MYBBGYHMPJENNR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCCC(=O)OCCCCCCCCCCCC1

Origin of Product

United States

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